Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Description
This compound is a thieno[2,3-d]pyrimidine derivative with a thioacetamide side chain. Its core structure includes a bicyclic thienopyrimidine system substituted with ethyl and methyl groups at positions 2, 5, and 4. The acetamide moiety is functionalized with a cyclopropyl group on the nitrogen atom and a thioether linkage to the pyrimidine ring.
Properties
Molecular Formula |
C15H19N3OS2 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H19N3OS2/c1-4-11-17-14(20-7-12(19)16-10-5-6-10)13-8(2)9(3)21-15(13)18-11/h10H,4-7H2,1-3H3,(H,16,19) |
InChI Key |
XMQYKKUPEHTHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C(S2)C)C)C(=N1)SCC(=O)NC3CC3 |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Formation of the Thieno[2,3-D]pyrimidine Core
The thieno[2,3-D]pyrimidine nucleus is synthesized through cyclization reactions starting from 2-aminothiophene derivatives. According to patent WO2000075145A1, 2-aminothiophene is acylated to form an amide intermediate, which upon cyclization yields the thienopyrimidinone scaffold. This pyrimidinone is then converted to the corresponding 4-chloropyrimidine using phosphoryl chloride (POCl3) under reflux conditions. The chloropyrimidine intermediate serves as a versatile platform for subsequent substitution reactions.
Introduction of Alkyl Substituents (Ethyl and Dimethyl Groups)
The ethyl and dimethyl groups at the 2- and 5,6-positions of the thieno[2,3-D]pyrimidine ring are introduced via alkylation or by employing appropriately substituted starting materials. These alkyl groups are often incorporated early in the synthesis by selecting 2-ethyl-5,6-dimethyl-substituted 2-aminothiophenes or by alkylation of the heterocyclic core before or after cyclization.
Formation of the 4-Thioether Linkage
The 4-chloropyrimidine intermediate is reacted with thiol nucleophiles to form the 4-thioether linkage. This substitution is carried out under nucleophilic aromatic substitution conditions, often using potassium tert-butoxide or cesium carbonate as bases in polar aprotic solvents such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The thiol reagent used is typically a thiol-functionalized acetamide bearing the N-cyclopropyl substituent or a precursor that can be converted subsequently.
Attachment of the N-Cyclopropyl Acetamide Group
The acetamide moiety with an N-cyclopropyl substituent is introduced via amide bond formation. This can be achieved by converting the corresponding carboxylic acid or acid chloride intermediate to the amide using cyclopropylamine. Multiple coupling methods are reported, including:
- Treatment of acid chlorides with cyclopropylamine under mild conditions.
- Carbodiimide-mediated coupling using reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).
- Use of mixed anhydrides derived from pivaloyl chloride or isobutyl chloroformate.
- Active esters formed from N-hydroxysuccinimide or p-nitrophenol esters.
These methods provide flexibility in optimizing yields and purity.
Summary Table of Key Preparation Steps
| Step | Intermediate / Reagent | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| 1 | 2-Aminothiophene derivatives | Acylation & Cyclization | Acylation with acid chloride, cyclization under heat | Forms thieno[2,3-D]pyrimidinone core |
| 2 | Pyrimidinone | Chlorination | Phosphoryl chloride (POCl3), reflux | Converts to 4-chloropyrimidine |
| 3 | 4-Chloropyrimidine + Thiol | Nucleophilic aromatic substitution | Base (KOtBu, Cs2CO3), THF or DMF, anhydrous | Forms 4-thioether linkage |
| 4 | Acid chloride + Cyclopropylamine | Amide coupling | Room temp or mild heating, carbodiimide or mixed anhydride | Forms N-cyclopropyl acetamide |
Reaction Conditions and Reagents
- Bases: Potassium tert-butoxide, cesium carbonate for substitution reactions.
- Solvents: Anhydrous tetrahydrofuran (THF), dimethylformamide (DMF).
- Coupling agents: EDC, pivaloyl chloride, isobutyl chloroformate.
- Acylation agents: Phosphoryl chloride for chlorination; acid chlorides for amide formation.
- Temperature: Reflux conditions for cyclization and substitution; mild heating or room temperature for amide coupling.
Research Discoveries and Optimization
- The use of phosphoryl chloride to convert pyrimidinones to chloropyrimidines is a well-established step enabling versatile substitution at the 4-position.
- Thiol substitution at the 4-position proceeds efficiently under basic conditions, allowing the introduction of diverse thioether substituents.
- Amide bond formation using carbodiimide coupling agents improves yields and reduces side reactions compared to direct acid chloride amination.
- Protection of acid groups as oxazolines or esters can be employed to enhance selectivity during multi-step syntheses.
- Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) have been reported for related thieno[2,3-D]pyrimidine derivatives to introduce aryl substituents, indicating potential for further functionalization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl and thieno[2,3-D]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It could be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Biological Activity : The 4-oxo group in may enhance hydrogen bonding with target proteins, as seen in kinase inhibitors . Conversely, the cyclopropyl group in the target compound could confer metabolic stability by resisting oxidative degradation .
Pharmacological Profiles
- Kinase Inhibition : Compounds with arylacetamide substituents (e.g., p-tolyl in ) show JAK1 inhibitory activity, as seen in substituted pyrrolo[2,3-d]pyrimidines .
- Anticonvulsant Activity : Epirimil (), a structurally related pyrimidine-thioacetamide, demonstrated efficacy in seizure models via GABAergic modulation, suggesting a possible mechanism for the target compound .
- Cytotoxicity: Derivatives with bulky aryl groups (e.g., quinoxalin-6-yl in ) exhibit anticancer activity, but the cyclopropyl group in the target compound may reduce off-target toxicity .
Biological Activity
Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with a molecular formula of C15H19N3OS2 and a molecular weight of approximately 321.46 g/mol. Its unique structure includes a thieno[2,3-D]pyrimidine core linked through a thioether bond to an acetamide group, featuring cyclopropyl and ethyl substituents. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
The compound's structure contributes to its chemical reactivity and biological activity. Key functional groups include:
- Thieno[2,3-D]pyrimidine core : Involved in various biological interactions.
- Cyclopropyl group : Influences the compound's binding affinity to biological targets.
- Thioether linkage : Enhances stability and reactivity.
Biological Activity Overview
Research indicates that Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- exhibits various biological activities, particularly in anti-inflammatory and anticancer pathways. Its interactions with specific enzymes and receptors are under investigation to elucidate its mechanisms.
Potential Therapeutic Applications
- Anti-inflammatory Activity : Initial studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
- Anticancer Properties : The compound's structure suggests potential activity against cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on activity:
| Structural Modification | Biological Activity | Notes |
|---|---|---|
| Cyclopropyl substitution | Increased binding affinity | Enhances interaction with target proteins |
| Methyl/ethyl groups | Modulates lipophilicity | Affects absorption and distribution in vivo |
| Thioether linkage | Improved stability | Increases resistance to metabolic degradation |
Case Studies
Recent studies have focused on the synthesis and evaluation of Acetamide derivatives:
- Synthesis and Evaluation : A series of derivatives were synthesized to evaluate their anti-inflammatory effects using in vitro assays. For example, compounds similar to Acetamide were tested for their COX inhibition potential, revealing IC50 values that indicate significant activity against COX-1 and COX-2 enzymes.
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of these compounds in conditions such as carrageenan-induced paw edema. Results demonstrated a marked reduction in inflammation compared to control groups.
Research Findings
Recent literature emphasizes the need for further research into the biological mechanisms underlying the activity of Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-:
- Enzyme Interaction Studies : Ongoing research aims to clarify how this compound interacts with specific targets such as COX enzymes and other inflammatory mediators.
- Comparative Analysis : Studies comparing Acetamide with similar compounds have highlighted differences in efficacy based on structural variations.
Q & A
Q. Challenges :
- Degradation of the thioether group under acidic/basic conditions requires pH control .
- Low yields in multi-step reactions due to steric hindrance from the cyclopropyl group; optimizing molar ratios (e.g., 2.6–2.8-fold excess of sodium methylate) improves efficiency .
Which analytical techniques are most reliable for confirming structural integrity and purity?
Basic Research Question
- 1H/13C NMR : Key for identifying substituents (e.g., cyclopropyl CH2 at δ 2.03–2.58 ppm, thienopyrimidine protons at δ 6.01–8.33 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks at 344.21–454.625) .
- Elemental Analysis : Validates C, H, N, S content (e.g., C: 45.29% vs. calculated 45.36%) .
- HPLC/TLC : Monitors reaction progress and purity (>95% purity threshold) .
How can reaction conditions be optimized to prevent functional group degradation?
Advanced Research Question
- Temperature : Maintain 0–25°C during thioether formation to avoid thiol oxidation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive groups (e.g., thiophene rings) .
How should researchers resolve discrepancies in spectral data across studies?
Advanced Research Question
Discrepancies in NMR or MS data often arise from:
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts proton signals (e.g., NH peaks at δ 10.01–12.50 ppm in DMSO) .
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -CF3) downfield-shift aromatic protons .
Methodology : - Compare data with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
What biological activities are reported for analogous thienopyrimidine acetamides?
Basic Research Question
| Compound Analogue | Biological Activity | Key Structural Feature | Reference |
|---|---|---|---|
| N-(4-Bromophenyl) derivative | Anticancer, antimicrobial | Bromophenyl + thienopyrimidine | |
| N-(3-Trifluoromethylphenyl) variant | Enzyme inhibition | CF3 group enhances lipophilicity | |
| N-Allyl-substituted acetamide | Anti-inflammatory | Allyl group improves solubility |
What strategies enhance bioactivity through structural modification?
Advanced Research Question
- Heterocycle Variation : Replace thieno[2,3-d]pyrimidine with benzothieno[2,3-d]pyrimidine to improve target affinity .
- Substituent Engineering : Introduce electron-deficient groups (e.g., -NO2, -CN) on the phenyl ring to modulate receptor binding .
- Linker Optimization : Replace thioether with sulfone (-SO2-) to enhance metabolic stability .
How is structure-activity relationship (SAR) analysis conducted for this compound class?
Advanced Research Question
Methodology :
Synthesize Analogues : Modify cyclopropyl, ethyl, or methyl groups .
Biological Assays : Test against target enzymes (e.g., JAK1) or cancer cell lines .
Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to active sites .
Q. Example SAR Finding :
- 5,6-Dimethyl groups on the thienopyrimidine core correlate with 3-fold higher antimicrobial activity vs. non-methylated analogues .
How are synthetic impurities characterized and mitigated?
Advanced Research Question
- Common Impurities : Unreacted thiopyrimidine intermediates or over-alkylated byproducts .
- Characterization Tools :
- LC-MS identifies impurities via molecular ion peaks .
- Preparative HPLC isolates impurities for NMR analysis .
- Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents .
What computational methods predict target interactions?
Advanced Research Question
- Molecular Docking : AutoDock or Schrödinger Suite models binding to kinases (e.g., JAK1) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore Mapping : Identifies critical H-bond donors (e.g., acetamide NH) and hydrophobic regions .
How can low yields in multi-step synthesis be addressed?
Advanced Research Question
| Factor | Optimization Strategy | Example Outcome | Reference |
|---|---|---|---|
| Reaction Time | Reduce from 24h to 12h | Yield increases from 60% to 75% | |
| Catalyst Loading | 10 mol% Pd(OAc)2 | Enhances cross-coupling efficiency | |
| Solvent Polarity | Switch from THF to DMF | Improves solubility of intermediates |
Notes
- Data Generalization : Findings are inferred from structurally analogous compounds due to limited direct data on the target molecule.
- Ethical Compliance : Commercial sources (e.g., BenchChem) are excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
